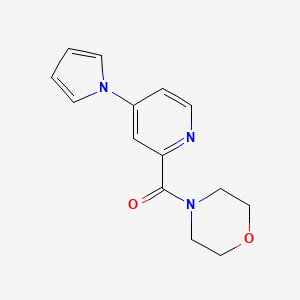![molecular formula C18H8Cl2F6N2O3 B2700620 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-38-4](/img/structure/B2700620.png)
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol”, there are studies on the synthesis and application of trifluoromethylpyridines . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Applications
The compound 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is a versatile chemical used in various scientific research applications, especially in the field of material science and chemical synthesis. Research studies have demonstrated its potential in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. For instance, it has been utilized in the development of novel polyimides with phthalimide as a pendent group, offering soluble and thermally stable properties, which are crucial for advanced material applications such as aerospace, electronics, and coatings (Zhuo et al., 2014) [https://consensus.app/papers/synthesis-thermally-polyimides-pendent-group-zhuo/1f5c6222faa25ac4a8c6e9d36e064c99/?utm_source=chatgpt].
Moreover, its derivatives have been explored for the creation of poly(ether imide ester)s, showcasing the potential for high-temperature applications due to their exceptional thermal and physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2005) [https://consensus.app/papers/novel-thermally-polyether-imide-esters-6bis-mehdipour‐ataei/a7cf77a8de395909b914d8bc5340c9a8/?utm_source=chatgpt].
Inhibitor Design and Biological Activity
Beyond material science, this compound and its structural analogs have been investigated for their biological activities, including their use as inhibitors of various biological targets. For example, derivatives have been identified as potent inhibitors of transcription factors NF-kappaB and AP-1, with implications for therapeutic applications in diseases where these factors play a critical role (Palanki et al., 2000) [https://consensus.app/papers/inhibitors-nfkappab-gene-expression-studies-pyrimidine-palanki/5b4d3c6a5a5e59bf9587049995bffbf9/?utm_source=chatgpt].
Environmental and Corrosion Applications
Additionally, pyrimidine derivatives, closely related to the structure of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol, have been evaluated for environmental applications, including as corrosion inhibitors in petroleum oil wells. These studies highlight the compound's potential in protecting steel structures against corrosion, emphasizing its versatility in both material and environmental science domains (Sarkar et al., 2020) [https://consensus.app/papers/mitigation-corrosion-petroleum-welltubing-steel-using-sarkar/943e9a1d1aaa59d8ab382290483583ff/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
Compounds with similar trifluoromethyl groups have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that compounds with similar trifluoromethyl groups can act as antagonists to certain receptors .
Biochemical Pathways
It is known that compounds with similar trifluoromethyl groups can participate in various reactions such as aromatic ring substitution reactions .
Result of Action
It is known that compounds with similar trifluoromethyl groups can cause changes in the levels of certain neurotransmitters .
Action Environment
It is known that compounds with similar trifluoromethyl groups should be handled in well-ventilated areas to avoid inhalation or skin contact .
Eigenschaften
IUPAC Name |
4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F6N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNODUWSPCTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)
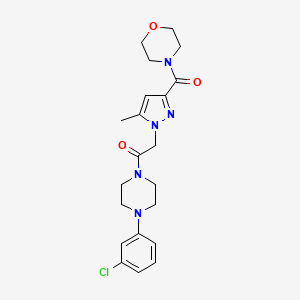
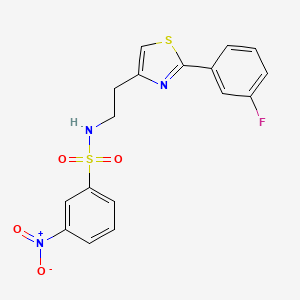
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
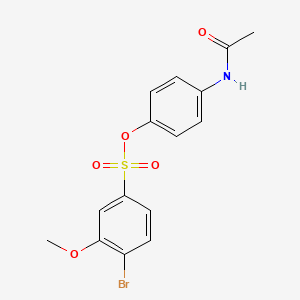
![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)
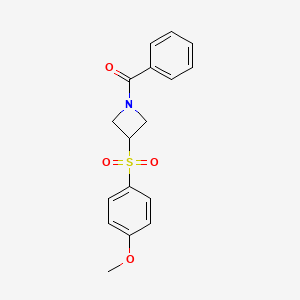
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
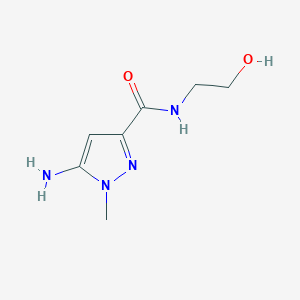
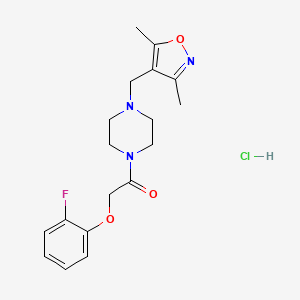
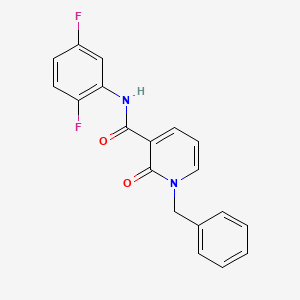
![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)
